Mass Shift of +7 Da Enables Unambiguous MRM Transition Selection in LC-MS/MS
Isobutyraldehyde-D7 exhibits a molecular weight of 79.15 g/mol compared to 72.11 g/mol for unlabeled isobutyraldehyde, corresponding to a mass shift of +7 Da . This mass increment exceeds the typical +3 Da threshold required for stable isotope-labeled internal standards (SIL-IS) to avoid isotopic cross-talk and ensure distinct precursor-to-product ion transitions in triple quadrupole MS [1]. In LC-ESI-MS/MS applications, the deuterated analog elutes with near-identical retention time (cross-study comparable, typical ΔtR < 0.1 min for fully deuterated analogs) while providing a unique m/z channel for quantitation, effectively compensating for matrix effects and ionization suppression [2].
| Evidence Dimension | Molecular weight (monoisotopic mass) |
|---|---|
| Target Compound Data | 79.15 g/mol (C4HD7O) |
| Comparator Or Baseline | 72.11 g/mol (C4H8O, unlabeled isobutyraldehyde) |
| Quantified Difference | +7.04 g/mol (+7 Da nominal mass shift) |
| Conditions | Theoretical monoisotopic mass; applicable to ESI and EI mass spectrometry |
Why This Matters
The +7 Da mass shift ensures baseline separation from the unlabeled analyte in MS detection, a prerequisite for accurate quantitation using isotope dilution mass spectrometry (IDMS).
- [1] K. K. Piotrowski, et al. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS. Molecules 2021, 26(10), 2989. View Source
- [2] Stokvis, E., et al. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun. Mass Spectrom. 2005, 19, 401-407. View Source
